molecular formula C5H13ClFNO B2496211 3-(2-fluoroethoxy)propan-1-amine hydrochloride CAS No. 2243509-03-5

3-(2-fluoroethoxy)propan-1-amine hydrochloride

Cat. No.: B2496211
CAS No.: 2243509-03-5
M. Wt: 157.61
InChI Key: BYNNUFPUAMLFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluoroethoxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C5H12FNO·HCl. It is a derivative of propan-1-amine, where a fluoroethoxy group is attached to the second carbon of the propyl chain. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluoroethoxy)propan-1-amine hydrochloride typically involves the reaction of 3-chloropropan-1-amine with 2-fluoroethanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the fluoroethoxy group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-fluoroethoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-fluoroethoxy)propan-1-amine hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-(2-fluoroethoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloroethoxy)propan-1-amine hydrochloride
  • 3-(2-bromoethoxy)propan-1-amine hydrochloride
  • 3-(2-iodoethoxy)propan-1-amine hydrochloride

Uniqueness

3-(2-fluoroethoxy)propan-1-amine hydrochloride is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s stability and resistance to metabolic degradation, making it a valuable tool in various research applications .

Properties

IUPAC Name

3-(2-fluoroethoxy)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FNO.ClH/c6-2-5-8-4-1-3-7;/h1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNNUFPUAMLFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCCF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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